molecular formula C27H47NO14 B11931273 Mal-PEG10-acid

Mal-PEG10-acid

Cat. No.: B11931273
M. Wt: 609.7 g/mol
InChI Key: XOFSIEJECJOCJW-UHFFFAOYSA-N
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Description

Mal-PEG10-acid is a compound belonging to the polyethylene glycol (PEG) class. It is a non-cleavable 10-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to increase solubility in aqueous media and facilitate the connection of biomolecules through covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG10-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a terminal carboxylic acid group to a linear PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG10-acid undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds.

Common Reagents and Conditions

    EDC or DCC: Used as activators for amide bond formation.

    Thiol-containing Compounds: React with the maleimide group to form covalent bonds.

Major Products

The major products formed from these reactions are conjugated biomolecules, such as antibody-drug conjugates and PROTACs, which are used in various scientific and medical applications.

Scientific Research Applications

Mal-PEG10-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the connection of biomolecules for various biological studies.

    Medicine: Integral in the development of antibody-drug conjugates and PROTACs for targeted therapy.

    Industry: Used in the production of bioconjugates and other specialized compounds .

Mechanism of Action

Mal-PEG10-acid exerts its effects through the formation of covalent bonds with biomolecules. The maleimide group reacts with thiol groups, while the terminal carboxylic acid forms stable amide bonds with primary amine groups. These reactions facilitate the connection of biomolecules, enabling the synthesis of complex conjugates such as antibody-drug conjugates and PROTACs .

Comparison with Similar Compounds

Similar Compounds

    Mal-amido-PEG10-acid: Another PEG-based linker used in PROTACs, similar in structure and function to Mal-PEG10-acid.

    Mal-PEG8-acid: A shorter PEG linker with similar applications but different solubility and reactivity properties.

Uniqueness

This compound is unique due to its 10-unit PEG chain, which provides greater solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in the synthesis of complex bioconjugates and targeted therapeutic agents .

Properties

Molecular Formula

C27H47NO14

Molecular Weight

609.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32)

InChI Key

XOFSIEJECJOCJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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